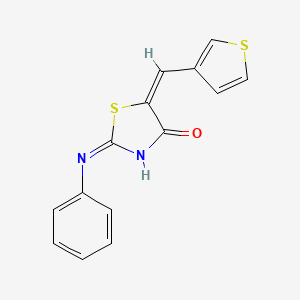![molecular formula C15H23NO3S B6076743 3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound has a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), by increasing the levels of serotonin and norepinephrine in the brain.
Wirkmechanismus
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to the extremities and other organs. Long-term use of this compound has been associated with a number of negative health effects, including addiction, psychosis, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine has been used as a research tool to study the effects of stimulants on the brain and behavior. However, its use is limited by its potential for abuse and the negative health effects associated with its use.
Zukünftige Richtungen
There are a number of future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine. One area of interest is the development of new antidepressant drugs that target the same neurotransmitter systems as this compound, but with fewer side effects. Another area of research is the development of new treatments for addiction, particularly for those who are addicted to stimulants like this compound. Finally, more research is needed to better understand the long-term health effects of this compound use, particularly in the context of addiction.
Synthesemethoden
3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylsulfonyl chloride and piperidine. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
3-[2-(3-methoxyphenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-15-7-3-5-13(11-15)8-9-14-6-4-10-16(12-14)20(2,17)18/h3,5,7,11,14H,4,6,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYPWAWMULIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)

![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)

![2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6076734.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6076746.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)